Cyanine5.5 NHS ester (chloride)
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Overview
Description
Cyanine5.5 NHS ester (chloride) is a reactive dye used for labeling amino groups in peptides, proteins, and oligonucleotides. It is an analog of Cy5.5 NHS ester and emits in the far-red to near-infrared region, making it ideal for fluorescence measurements where background fluorescence is a concern. This compound is particularly suitable for in vivo near-infrared imaging experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanine5.5 NHS ester (chloride) is synthesized by activating the carboxyl group of Cyanine5.5 with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions .
Industrial Production Methods: The industrial production of Cyanine5.5 NHS ester (chloride) involves large-scale synthesis using automated reactors to ensure consistent quality and yield. The process includes purification steps such as recrystallization and chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: Cyanine5.5 NHS ester (chloride) primarily undergoes substitution reactions where the NHS ester reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of organic co-solvents like DMF or DMSO .
Common Reagents and Conditions:
Reagents: N-hydroxysuccinimide (NHS), dicyclohexylcarbodiimide (DCC), DMF, DMSO.
Conditions: Mild temperatures, typically room temperature, and inert atmosphere to prevent oxidation.
Major Products: The major product formed from the reaction of Cyanine5.5 NHS ester (chloride) with primary amines is a stable amide bond, resulting in the labeled peptide, protein, or oligonucleotide .
Scientific Research Applications
Cyanine5.5 NHS ester (chloride) has a wide range of applications in scientific research:
Chemistry: Used for labeling and tracking chemical reactions involving peptides and proteins.
Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging and tracking.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
Mechanism of Action
Cyanine5.5 NHS ester (chloride) exerts its effects by forming stable amide bonds with primary amines present in peptides, proteins, and oligonucleotides. The dye’s far-red to near-infrared emission allows for deep tissue penetration and low background fluorescence, making it ideal for in vivo imaging . The molecular targets include amino groups in biological molecules, and the pathways involved are primarily those related to fluorescence emission and detection .
Comparison with Similar Compounds
Cyanine5 NHS ester: Another reactive dye used for labeling amino groups, but with slightly different spectral properties.
Cy5.5 NHS ester: An analog of Cyanine5.5 NHS ester, used for similar applications but may differ in solubility and reactivity.
Sulfo-Cyanine5 NHS ester: A water-soluble variant that does not require organic co-solvents
Uniqueness: Cyanine5.5 NHS ester (chloride) is unique due to its far-red to near-infrared emission, which provides deeper tissue penetration and lower background fluorescence compared to other dyes. This makes it particularly valuable for in vivo imaging applications .
Properties
Molecular Formula |
C44H46ClN3O4 |
---|---|
Molecular Weight |
716.3 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate;chloride |
InChI |
InChI=1S/C44H46N3O4.ClH/c1-43(2)36(45(5)34-25-23-30-16-11-13-18-32(30)41(34)43)20-8-6-9-21-37-44(3,4)42-33-19-14-12-17-31(33)24-26-35(42)46(37)29-15-7-10-22-40(50)51-47-38(48)27-28-39(47)49;/h6,8-9,11-14,16-21,23-26H,7,10,15,22,27-29H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
SWLMDNMICOSZPR-UHFFFAOYSA-M |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC7=CC=CC=C75)(C)C)C.[Cl-] |
Origin of Product |
United States |
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